

# Technical Guide: Target Identification and Validation of the Novel Antimalarial Agent MMV693183

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## Compound of Interest

Compound Name: Antimalarial agent 37

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## Executive Summary

The emergence and spread of drug-resistant *Plasmodium falciparum* necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This technical guide details the target identification and validation of MMV693183, a first-in-class pantothienamide inhibitor of acetyl-CoA synthetase (AcAS). MMV693183 demonstrates potent activity against multiple life-cycle stages of the malaria parasite, including drug-resistant clinical isolates, and represents a promising preclinical candidate for the treatment and transmission blocking of malaria. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and key findings that have elucidated its mode of action.

## Introduction: The Need for Novel Antimalarial Targets

Malaria remains a significant global health burden, with resistance to frontline artemisinin-based combination therapies (ACTs) threatening control and elimination efforts. A critical strategy to combat resistance is the discovery and development of new antimalarials that act on novel parasite targets. Target-based drug discovery offers a rational approach to developing such agents. This guide focuses on the preclinical characterization of MMV693183, a

compound that has progressed through the discovery pipeline by successfully identifying and validating a novel and essential parasite enzyme as its target.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Target Identification: Unveiling Acetyl-CoA Synthetase

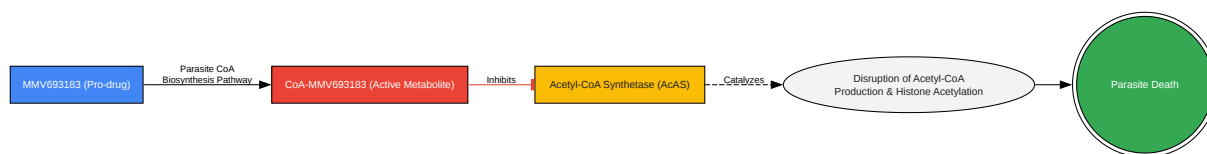
The primary mechanism of action of MMV693183 was elucidated through a combination of genetic and biochemical approaches. Initial screening identified the pantothenamide class of compounds as potent inhibitors of *P. falciparum* growth. The specific molecular target was pinpointed using in vitro evolution and whole-genome analysis (IVIEWGA).

## In Vitro Evolution and Whole-Genome Analysis (IVIEWGA)

*P. falciparum* parasites were cultured under continuous, sublethal pressure with MMV693183 for over 30 days to select for resistant mutants.[\[1\]](#) Whole-genome sequencing of the resulting resistant parasite lines consistently identified a single nucleotide polymorphism (SNP) in the gene PF3D7\_0627800, which encodes for acetyl-CoA synthetase (AcAS).[\[1\]](#) This mutation resulted in a threonine to methionine substitution at position 648 (T648M) of the AcAS protein.[\[1\]](#) This finding strongly suggested that AcAS is the primary target of MMV693183.

## Mechanism of Action: A Pro-drug Approach

MMV693183 acts as a pro-drug. It is metabolized by the parasite's coenzyme A (CoA) biosynthesis pathway to form an active antimetabolite, CoA-MMV693183.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#) This active metabolite then inhibits the function of AcAS. AcAS is a crucial enzyme that catalyzes the formation of acetyl-CoA from acetate and CoA, a central molecule in cellular metabolism, including the TCA cycle and the acetylation of proteins such as histones.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Inhibition of AcAS disrupts these vital processes, leading to parasite death.



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**Caption:** Mechanism of action of MMV693183.

## Target Validation: Confirming AcAS as the Target

Several independent experimental approaches were employed to validate AcAS as the molecular target of MMV693183.

### Genetic Validation

A conditional knockdown mutant of AcAS was generated using the TetR-DOZI system, allowing for the regulation of AcAS expression with anhydrotetracycline (aTc).<sup>[1]</sup> Lowering the expression of AcAS resulted in increased parasite sensitivity to MMV693183, confirming that the compound's efficacy is directly linked to this enzyme.<sup>[1]</sup>

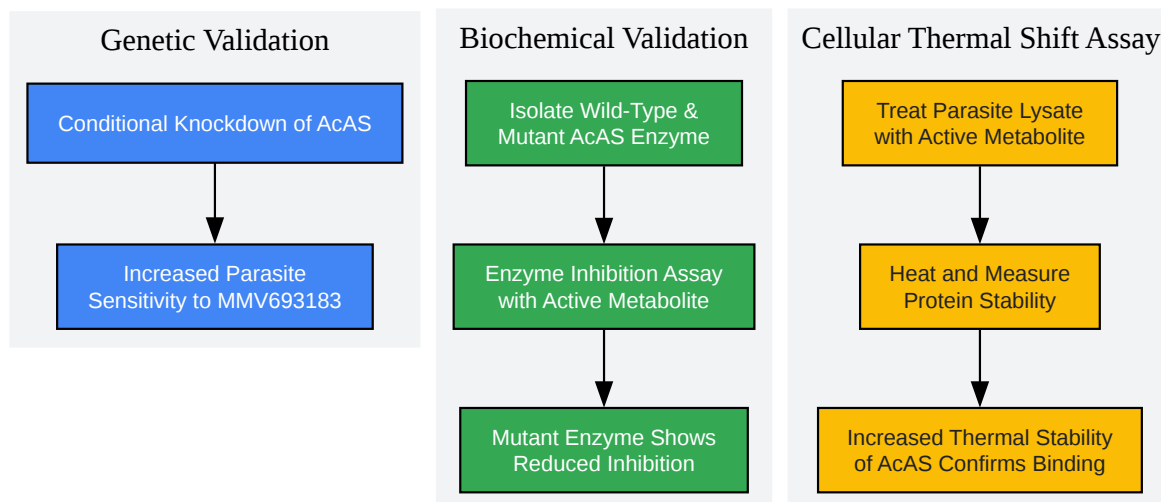
### Biochemical Validation

The activity of both the wild-type (T648) and mutant (M648) AcAS enzymes was assessed in the presence of the active metabolite, CoA-MMV693183. The mutant enzyme showed significantly reduced inhibition by the metabolite compared to the wild-type enzyme, providing biochemical evidence that the T648M mutation confers resistance.<sup>[1]</sup>

### Cellular Thermal Shift Assay (CETSA)

CETSA was used to demonstrate direct binding of the active metabolite to AcAS within the parasite lysate. The thermal stability of AcAS was significantly increased in the presence of CoA-MMV693183, indicating a direct physical interaction between the protein and the inhibitor.

<sup>[1]</sup>



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